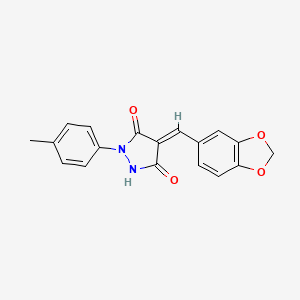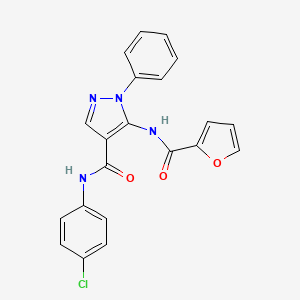![molecular formula C17H19F2NO B4977520 (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as DFP-1080, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
Mécanisme D'action
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine exerts its therapeutic effects through various mechanisms of action, depending on the target disease. In cancer cells, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine induces apoptosis by activating caspases and inhibiting the NF-κB signaling pathway. In neurological disorders, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine modulates the activity of neurotransmitters, such as dopamine and acetylcholine, and reduces oxidative stress by increasing the activity of antioxidant enzymes. In cardiovascular diseases, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine acts as a vasodilator by increasing the production of nitric oxide and inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to have various biochemical and physiological effects, depending on the target disease. In cancer cells, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine inhibits the expression of angiogenic factors and induces DNA damage. In neurological disorders, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine increases the activity of antioxidant enzymes and modulates the expression of genes involved in neuroprotection. In cardiovascular diseases, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine reduces oxidative stress and inflammation, leading to improved vascular function.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, its high cost and limited availability can be a limitation for some research studies.
Orientations Futures
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has shown promising results in various fields of scientific research, and future directions for its development include the optimization of its synthesis method, the identification of its molecular targets, and the evaluation of its safety and efficacy in preclinical and clinical trials. Additionally, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can be used as a lead compound for the development of novel drugs with similar therapeutic properties.
Méthodes De Synthèse
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can be synthesized through a multistep process involving the reaction of various reagents, including 3,4-difluoroaniline, 4-methoxyphenylacetone, and methylmagnesium bromide. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been studied for its potential therapeutic properties in various fields of scientific research, including cancer treatment, neurological disorders, and cardiovascular diseases. In cancer research, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been found to have neuroprotective effects by modulating the activity of neurotransmitters and reducing oxidative stress. In cardiovascular diseases, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been studied for its vasodilatory and anti-inflammatory properties.
Propriétés
IUPAC Name |
3,4-difluoro-N-[4-(4-methoxyphenyl)butan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO/c1-12(20-14-7-10-16(18)17(19)11-14)3-4-13-5-8-15(21-2)9-6-13/h5-12,20H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBYNLFXCYWGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977438.png)
![3-(4-fluorobenzyl)-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B4977443.png)
![3-({[(1-{[(benzyloxy)carbonyl]amino}-2,2,2-trichloroethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977449.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4977457.png)

![2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4977467.png)
![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide hydrobromide](/img/structure/B4977475.png)
![N-benzyl-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4977481.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977484.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4977508.png)
![2-(5-{[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4977512.png)

![4-[3-(2-ethylphenoxy)propyl]morpholine oxalate](/img/structure/B4977519.png)